

discovery and history of substituted hydroxylamines

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *O*-(3,5-dichlorophenyl)hydroxylamine

Cat. No.: B1600075

[Get Quote](#)

An In-Depth Technical Guide to the Discovery and History of Substituted Hydroxylamines

Abstract

Substituted hydroxylamines, once relegated to the periphery of synthetic chemistry, have emerged as a profoundly significant class of molecules, underpinning advancements from classical rearrangement reactions to modern pharmaceuticals and agrochemicals. This guide traces the historical trajectory of these versatile compounds, from the initial discovery of the parent hydroxylamine core to the development of sophisticated synthetic methodologies for its substituted analogues. We will explore the foundational discoveries, the elucidation of key reaction mechanisms such as the Bamberger and Neber rearrangements, and the paradigm shift that positioned substituted hydroxylamines as crucial motifs in drug discovery. By examining both historical context and contemporary innovations in catalytic asymmetric synthesis, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind experimental choices and the evolution of this indispensable functional group.

The Genesis: Discovery of the Hydroxylamine Core

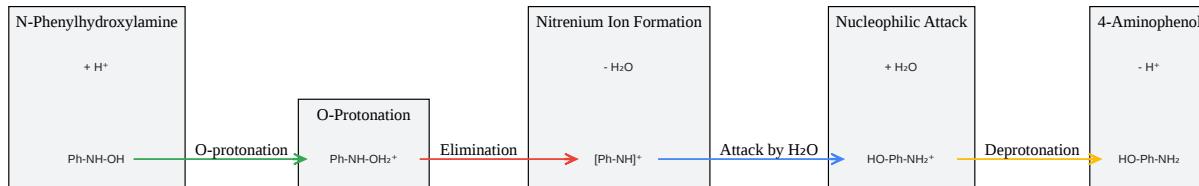
The story of substituted hydroxylamines begins with the isolation of their parent compound. In 1865, the German chemist Wilhelm Clemens Lossen was the first to prepare hydroxylamine, albeit as its hydrochloride salt, by reacting tin and hydrochloric acid in the presence of ethyl nitrate.^{[1][2]} However, the pure, crystalline compound—a white, unstable, and hygroscopic

solid—was not isolated until 1891, a feat accomplished independently by the Dutch chemist Lobry de Bruyn and the French chemist Léon Maurice Crismer.[\[1\]](#)

These early preparations laid the groundwork for understanding the fundamental reactivity of the N-O bond. The presence of both a nucleophilic nitrogen and a nucleophilic oxygen atom hinted at the rich and complex chemistry that would later be uncovered through the attachment of various substituents.

Early Synthetic Strategies and Foundational Rearrangements

With the parent molecule in hand, the subsequent challenge was the controlled synthesis of its substituted derivatives. Chemists soon discovered that substitution could occur at either the nitrogen or the oxygen atom, leading to two distinct classes: N-substituted and O-substituted hydroxylamines.


The Challenge of N-Substitution and the Bamberger Rearrangement

Direct alkylation of hydroxylamine typically occurs at the more nucleophilic nitrogen atom.[\[1\]](#) However, this approach is often hampered by a lack of selectivity, frequently leading to undesired dialkylation products.[\[1\]](#) A more controlled, classical approach involves the reduction of nitro compounds. For instance, the transfer hydrogenation of nitrobenzenes using catalysts like rhodium or zinc is a common method for synthesizing N-arylhydroxylamines.[\[3\]](#)[\[4\]](#)

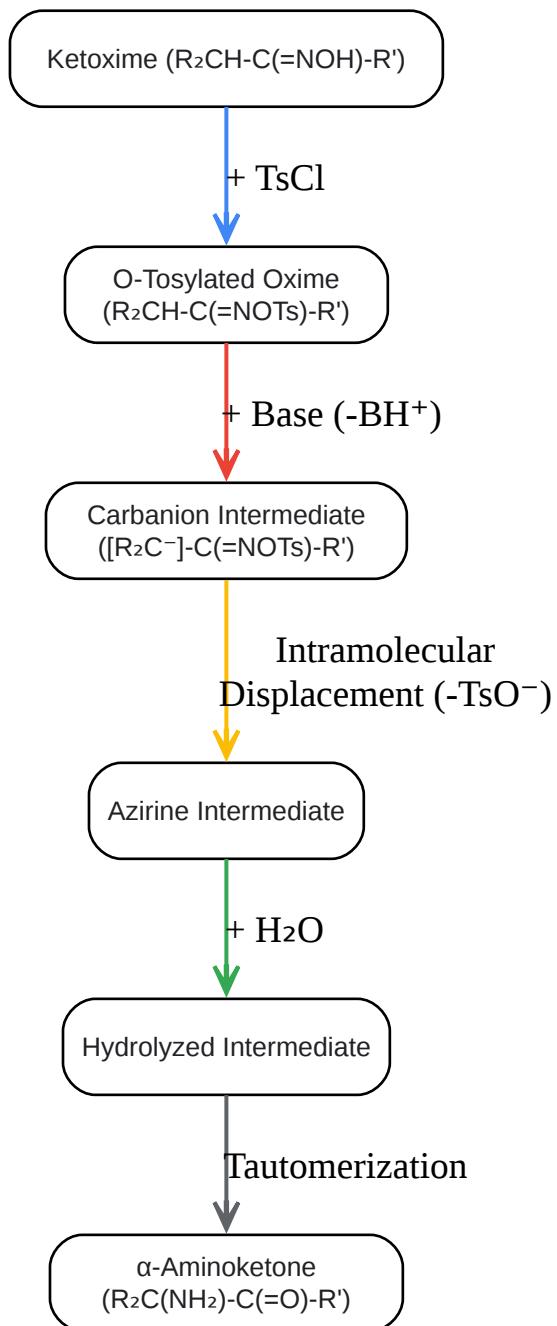
The synthesis of N-phenylhydroxylamines led to the discovery of one of the first key named reactions in this field: the Bamberger Rearrangement. In 1894, Eugen Bamberger reported that treating N-phenylhydroxylamines with strong aqueous acid resulted in a rearrangement to form 4-aminophenols.[\[3\]](#)[\[4\]](#)

Causality of the Mechanism: The reaction's mechanism hinges on the selective protonation of the hydroxylamine. While N-protonation is kinetically favored, it is unproductive. It is the O-protonation that initiates the key rearrangement, as the resulting N-phenyl-N-hydroxyanilinium ion can eliminate water to form a highly reactive nitrenium ion intermediate. This electrophilic species is then attacked by a nucleophile—in this case, water from the aqueous acid—at the

para position of the aromatic ring, which, after deprotonation, yields the final 4-aminophenol product.[3][5]

[Click to download full resolution via product page](#)

Caption: Mechanism of the Bamberger Rearrangement.


O-Substitution and the Neber Rearrangement

Synthesizing O-substituted hydroxylamines presented a different set of challenges. Direct O-alkylation is difficult because the nitrogen atom is generally more nucleophilic. Therefore, achieving selective O-substitution often requires N-protection strategies or the use of a strong base to first deprotonate the hydroxyl group, making the oxygen a more potent nucleophile.[1][6]

The chemistry of oximes, which are readily formed from ketones and hydroxylamine, provided a fertile ground for discovering new transformations. In 1926, Peter W. Neber and A. v. Friedolsheim reported a novel reaction: the conversion of a ketoxime into an α -aminoketone.[7][8][9] This transformation, now known as the Neber Rearrangement, has become a staple in organic synthesis.

Causality of the Mechanism: The key to this reaction is converting the oxime's hydroxyl into a good leaving group, typically a tosylate, by reacting it with tosyl chloride.[7] In the presence of a base (e.g., an alkoxide), a proton is abstracted from the α -carbon, generating a carbanion. This carbanion then displaces the tosylate group in an intramolecular nucleophilic substitution,

forming a strained three-membered ring intermediate called an azirine. Subsequent hydrolysis of the azirine ring opens it to yield the final α -aminoketone product.[7][10][11]

[Click to download full resolution via product page](#)

Caption: Key stages of the Neber Rearrangement.

A Paradigm Shift: Substituted Hydroxylamines in Drug Discovery

For much of their history, substituted hydroxylamines were primarily of academic and synthetic interest. This perception began to change dramatically with the discovery of the biological activity of hydroxyurea (also known as hydroxycarbamide).

The Hydroxyurea Story: From 19th-Century Synthesis to Modern Medicine

Hydroxyurea was first synthesized by Dresler and Stein in 1869, just four years after Lossen's initial discovery of hydroxylamine.[\[12\]](#)[\[13\]](#) For nearly a century, it remained a laboratory chemical. In the mid-20th century, it was identified as an anti-neoplastic agent and was approved by the FDA in 1967 for treating various cancers.[\[12\]](#)

The major breakthrough for its wider application came in the 1980s. Researchers investigating ways to increase fetal hemoglobin (HbF) production as a therapy for sickle cell disease (SCD) noted that certain cytotoxic compounds showed promise.[\[14\]](#) This led to the hypothesis that hydroxyurea, which inhibits DNA synthesis by suppressing the enzyme ribonucleotide reductase (RNR), could induce HbF expression.[\[14\]](#) Clinical trials confirmed this hypothesis, showing that hydroxyurea not only increased HbF levels but also significantly reduced the frequency of painful crises, acute chest syndrome, and the need for blood transfusions in SCD patients.[\[12\]](#)[\[15\]](#) This landmark research culminated in the FDA's approval of hydroxyurea for adults with SCD in 1998, making it the first drug specifically approved for this devastating disease.[\[14\]](#)[\[15\]](#)

Modern Applications: RNR Inhibition and Bioisosterism

The success of hydroxyurea illuminated the therapeutic potential of the substituted hydroxylamine motif. The N-hydroxyurea core's ability to act as a radical scavenger and inhibit RNR is now being leveraged in the search for new antibacterial agents.[\[16\]](#)[\[17\]](#) Since RNR is essential for DNA synthesis and repair in bacteria, specific inhibitors that target bacterial RNR over its human counterpart represent a promising avenue for developing novel antibiotics.[\[16\]](#)

More recently, medicinal chemists have begun to re-evaluate the role of more complex substituted hydroxylamines, particularly the N,N,O-trisubstituted moiety. Historically viewed as

a "structural alert" due to concerns about metabolic instability and potential toxicity, this functional group is now being explored as a valuable bioisostere.[18][19] A bioisosteric replacement involves substituting one chemical group with another to enhance desired properties without drastically changing the molecule's overall structure and binding affinity.

Studies have shown that replacing hydrocarbon (-CHR-CH₂-) or ether (-CHR-OR'-) units with an N,N,O-trisubstituted hydroxylamine (-NR-OR'-) can significantly influence key drug-like properties.[20]

Parameter	Hydrocarbon Moiety	Tertiary Amine	N,N,O-Trisubstituted Hydroxylamine
Comparison for Bioisosteric Replacement			
logP (Lipophilicity)	High	Lower	Lower (comparable to amine)
logD _{7.4} (Distribution at pH 7.4)	High	Significantly Lower (due to protonation)	Slightly Lower (weakly basic)
Metabolic Stability	Variable	Variable	Can be improved
Plasma Protein Binding	Variable	Variable	Can be reduced
(Data synthesized from concepts presented in[20])			

This analysis reveals a key insight: the hydroxylamine isostere reduces lipophilicity (logP) to a similar degree as a tertiary amine but, being much less basic, it has a higher logD_{7.4}.[20] This allows chemists to fine-tune a molecule's solubility and permeability profile in a way that was not previously possible, laying the groundwork for broader adoption of the "hydroxalog" concept in drug design.[18]

The New Frontier: Modern Synthetic and Analytical Techniques

The growing importance of substituted hydroxylamines, particularly chiral ones, has spurred the development of highly sophisticated and efficient synthetic methods.[21][22][23]

A Modern Protocol: Direct Preparation of O-Substituted Hydroxylamines from Alcohols

Classical methods for O-alkylation often required harsh conditions or pre-functionalization of the alkylating agent. A significant advancement was the development of a direct method to convert alcohols into O-substituted hydroxylamines. This procedure, detailed by Albrecht, Defoin, and Tarnus in 2006, avoids the use of hydrazine and the need to first convert the alcohol to a halide.[6][24]

The causality is as follows: The alcohol's hydroxyl group is first converted into a better leaving group by mesylation. This activated intermediate then undergoes an S_N2 reaction with the oxygen nucleophile of N-protected tert-butyl N-hydroxycarbamate. The final step is a simple acidic deprotection to reveal the desired product.[6][24][25]

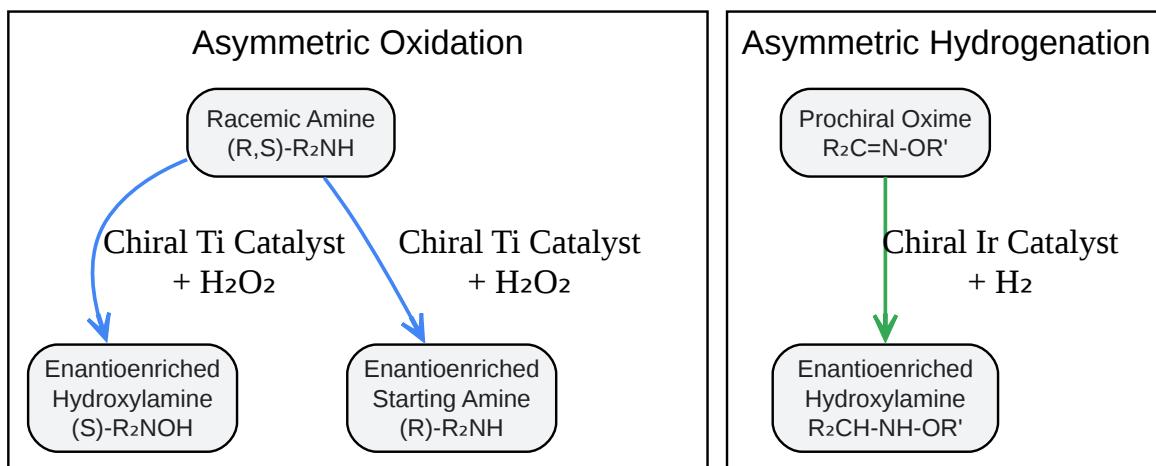
Experimental Protocol: Synthesis of O-Benzylhydroxylamine (5c) from Benzyl Alcohol (1c)[6]

- Step 1: Mesylation of Benzyl Alcohol.
 - Dissolve benzyl alcohol (1.0 eq) in anhydrous dichloromethane (CH_2Cl_2) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
 - Add triethylamine (Et_3N) (1.5 eq) to the solution.
 - Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise, maintaining the temperature at 0 °C.
 - Allow the reaction to stir at 0 °C for 30 minutes. The crude benzyl mesylate is used directly in the next step without purification.
- Step 2: O-Alkylation of tert-Butyl N-hydroxycarbamate.
 - In a separate flask, dissolve tert-butyl N-hydroxycarbamate (3) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

- Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) to the solution.
- Add the crude solution of benzyl mesylate from Step 1 to this mixture.
- Allow the reaction to stir at 25 °C for 2 hours.
- Perform an aqueous workup: dilute with ethyl acetate, wash with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product (O-benzyl-N-(tert-butoxycarbonyl)hydroxylamine, 4c) by flash chromatography.

- Step 3: Acidic N-Deprotection.
- Dissolve the purified product from Step 2 (4c) in anhydrous diethyl ether (Et₂O).
- Cool the solution to 0 °C.
- Bubble dry hydrogen chloride (HCl) gas through the solution (or add a saturated solution of HCl in Et₂O) until precipitation is complete.
- Stir the resulting suspension at 0 °C for 1 hour.
- Collect the solid precipitate by filtration, wash with cold Et₂O, and dry under vacuum to yield O-benzylhydroxylamine hydrochloride (5c) as a crystalline solid.

Table of Representative Yields[6]


Starting Alcohol	Product (Hydrochloride Salt)	Overall Yield (2 steps)	Deprotection Yield
1-Butanol	O-Butylhydroxylamine (5a)	88%	83%
2-Butanol	O-(2- Butyl)hydroxylamine (5b)	75%	76%
Benzyl alcohol	O- Benzylhydroxylamine (5c)	86%	79%
Cyclohexanol	O- Cyclohexylhydroxylam- ine (5g)	41%	56%

Catalytic Asymmetric Synthesis

The demand for enantiomerically pure hydroxylamines in drug development has driven innovation in asymmetric catalysis. Key strategies include:

- Titanium-Catalyzed Asymmetric Oxidation: This method allows for the kinetic resolution of racemic secondary amines. An amine is oxidized to a hydroxylamine using a chiral titanium catalyst and an environmentally benign oxidant like hydrogen peroxide, providing access to enantiopure hydroxylamines.[22][26]
- Iridium-Catalyzed Asymmetric Hydrogenation: Chiral iridium catalysts have been developed for the highly chemoselective and enantioselective hydrogenation of oximes to chiral hydroxylamines. A significant advantage of this method is its ability to avoid over-reduction to the corresponding amine, which is a common side reaction.[27]

Modern Asymmetric Routes to Chiral Hydroxylamines

[Click to download full resolution via product page](#)

Caption: Comparison of modern catalytic asymmetric routes.

Conclusion

The journey of the substituted hydroxylamine functional group is a compelling narrative of chemical evolution. From its discovery as a simple inorganic compound by Wilhelm Lossen, it has become a cornerstone of complex organic transformations, a life-saving therapeutic agent, and a sophisticated tool for fine-tuning molecular properties in modern drug design. The development of classical rearrangements by Bamberger and Neber provided the initial synthetic utility, while the story of hydroxyurea demonstrated its profound biological potential. Today, armed with advanced catalytic and asymmetric methodologies, scientists are better equipped than ever to harness the unique chemistry of substituted hydroxylamines, ensuring their continued prominence in the future of chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Bamberger rearrangement - Wikipedia [en.wikipedia.org]
- 4. wikiwand.com [wikiwand.com]
- 5. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Neber rearrangement - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Neber rearrgment | PPTX [slideshare.net]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Hydroxyurea therapy for sickle cell anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydroxycarbamide - Wikipedia [en.wikipedia.org]
- 14. Hydroxyurea in the sickle cell disease modern era - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Trisubstituted hydroxylamines: From reaction discovery to drug design - American Chemical Society [acs.digitellinc.com]
- 19. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Catalytic Asymmetric Oxidation of Amines to Hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]

- 25. researchgate.net [researchgate.net]
- 26. Kinetic resolution of indolines by asymmetric hydroxylamine formation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
- To cite this document: BenchChem. [discovery and history of substituted hydroxylamines]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1600075#discovery-and-history-of-substituted-hydroxylamines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com